Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate
Description
Methyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core with a fluorine substituent at the 8-position and a methyl ester group at the 3-position. This structure combines aromaticity with electron-withdrawing and directing groups, making it a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors such as GSK-3β . Its synthesis typically involves halogenation and coupling reactions, as seen in related imidazopyridine derivatives .
Properties
IUPAC Name |
methyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)8-11-5-7-6(10)3-2-4-12(7)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMMMXBLUGEBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2N1C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mg3N2-Assisted One-Pot Annulation Method
A highly efficient and scalable method reported involves the use of magnesium nitride (Mg3N2) as a nitrogen source in a one-pot annulation reaction. This method synthesizes 1,3-disubstituted imidazo[1,5-a]pyridines, including methyl esters at the 3-position, through the reaction of 2-pyridyl ketones with aldehydes in the presence of Mg3N2.
- Reactants: 2-pyridyl ketone (1 mol), methyl glyoxylate (1 mol), Mg3N2 (1–1.5 mol)
- Solvent: Ethanol-water mixture (8:2 v/v)
- Temperature: 80 °C
- Reaction vessel: Sealed tube to maintain atmosphere
- Time: Variable, monitored by TLC until complete conversion
Procedure Summary:
- The mixture is stirred under sealed conditions at 80 °C.
- After completion, the reaction is cooled, quenched with ice water, and extracted with ethyl acetate.
- The organic layer is dried, solvent removed, and the product purified by silica gel chromatography.
- High yields and selectivity for the fused imidazo[1,5-a]pyridine system.
- Tolerant to various substituents on the pyridyl ketone.
- Scalable to gram quantities.
- Avoids precious metal catalysts, thus cost-effective and environmentally benign.
| Parameter | Details |
|---|---|
| Starting materials | 2-pyridyl ketone, methyl glyoxylate |
| Catalyst | Mg3N2 (secondary nitrogen source) |
| Solvent | EtOH:H2O (8:2) |
| Temperature | 80 °C |
| Reaction time | Hours (monitored by TLC) |
| Product purification | Silica gel chromatography |
| Yield | Excellent (typically >80%) |
This method was demonstrated to produce this compound analogs efficiently and is considered a practical synthetic route for this compound class.
Cyclocondensation of 2-Picolylamines with Electrophilically Activated Nitroalkanes
Another method involves cyclocondensation reactions starting from 2-picolylamines and nitroalkanes activated electrophilically, which can be adapted for the synthesis of imidazo[1,5-a]pyridines with carboxylate substituents.
- Utilizes 2-(aminomethyl)pyridine derivatives.
- Reaction conducted in polyphosphoric acid (PPA) at elevated temperature (~110 °C).
- After cyclization, the mixture is quenched and neutralized to isolate the product.
This method is effective for synthesizing imidazo[1,5-a]pyridines but may require optimization for fluorinated substrates and ester functionalities.
Multi-Step Organic Synthesis Approaches
The synthesis of this compound often involves multi-step sequences starting from fluorinated pyridine derivatives, which undergo functional group transformations including:
- Introduction of fluorine at the 8-position via selective halogenation or fluorination.
- Formation of the imidazo ring by condensation with suitable carbonyl compounds or equivalents.
- Esterification or direct use of methyl glyoxylate to install the methyl carboxylate group at the 3-position.
These approaches require careful control of reaction conditions to preserve the fluorine substituent and achieve regioselective cyclization.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Mg3N2-Assisted One-Pot Annulation | Metal-free, high yield, scalable, mild conditions | Requires sealed tube, moderate heating | >80% | Gram scale | Eco-friendly, avoids metals |
| Cyclocondensation with PPA | Straightforward, effective for various substrates | Harsh acidic conditions, high temp | Moderate to high | Limited scale | Uses strong acid, waste issues |
| Multi-step Organic Synthesis | Flexibility in substitution patterns | Longer synthesis, multiple purifications | Variable | Depends on steps | More waste, solvent use |
Chemical Reactions Analysis
Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents such as hydrogen or hydrides.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate (C₁₀H₉ClN₂O₂, MW: 224.65):
- Structural Difference: Chlorine (Cl) at the 8-position and ethyl ester at the 3-position.
- Properties: Larger atomic radius and lower electronegativity of Cl compared to F may reduce metabolic stability but enhance lipophilicity.
- Synthesis: Likely involves chlorination of the pyridine ring followed by Suzuki coupling, analogous to brominated intermediates in .
Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate (C₉H₇FN₂O₂, MW: 194.16):
Core-Modified Derivatives
Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate (C₉H₈N₂O₂, MW: 176.17):
Methyl [1,2,3]Triazolo[1,5-a]pyridine-3-carboxylate (C₈H₇N₃O₂, MW: 177.16):
Functional Group Variations
- 8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid (C₁₀H₅F₅N₂O₂, MW: 280.15): Structural Difference: Carboxylic acid group at the 3-position and fluorinated substituents. Applications: Potential as a bioactive scaffold due to strong electron-withdrawing effects .
Data Tables
Biological Activity
Methyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its synthesis, pharmacological effects, and mechanisms of action.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C9H7FN2O2
- Molecular Weight : 194.16 g/mol
- SMILES Notation : C1=CN2C(=CN=C2C(=C1)F)C(=O)O
The compound features a pyridine ring fused with an imidazole moiety, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the introduction of the fluorine atom into the imidazole ring and subsequent carboxylation reactions to yield the final product. Specific synthetic routes can vary but generally follow established methodologies for heterocyclic compounds.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains:
- Mycobacterium tuberculosis : Some derivatives demonstrated moderate to good antituberculosis activity with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against the H37RV strain .
- Escherichia coli : Related compounds have shown inhibitory effects with ID50 values around .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. In vitro studies on related pyrido[2,3-d]pyrimidines indicated that modifications in the structure significantly affect their cytotoxicity against cancer cell lines such as NCI-H1975 and A549. For example, some derivatives exhibited IC50 values greater than 50 µM, suggesting limited effectiveness in these assays .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : The compound may act as a modulator for various receptors, including GABA(A) receptors, influencing neurotransmitter activity .
Case Study 1: Antimycobacterial Activity
In a study evaluating the antituberculosis activity of imidazo[1,2-a]pyridine derivatives, this compound showed promising results in preliminary assays. The most active derivatives were further tested for their mechanism of action and pharmacokinetic profiles.
Case Study 2: Antitumor Efficacy
Another study focused on the evaluation of pyrido[2,3-d]pyrimidines for their antitumor properties. Compounds with structural similarities to this compound were assessed for their cytotoxicity against various cancer cell lines. Results indicated that while some compounds were effective at inhibiting cell growth, others required further modification to enhance their potency.
Q & A
Q. What synthetic methodologies are commonly employed for preparing Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate?
The synthesis typically involves tandem reactions or cyclization strategies. For example, a multistep procedure using palladium-catalyzed coupling or nucleophilic substitution can introduce the fluoro group at the 8-position. In related imidazo[1,5-a]pyridine derivatives, ethyl carboxylate precursors are treated with amines or halides under basic conditions (e.g., potassium carbonate in DMF) to form the target compound . Key steps include:
- Reagent selection : Use of 8-fluoro-substituted pyridine intermediates.
- Reaction optimization : Temperature control (60–100°C) and solvent polarity (DMF or acetonitrile) to enhance cyclization efficiency.
- Purification : Column chromatography or crystallization from hexane/ethyl acetate mixtures .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
A combination of <sup>1</sup>H/<sup>13</sup>C NMR , IR , and HRMS is essential:
- NMR : Assigns proton environments (e.g., fluorine-induced deshielding at C8) and carbon backbone. For example, the methyl ester group shows a singlet at ~3.9 ppm in <sup>1</sup>H NMR .
- IR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-F bonds near 1100 cm⁻¹.
- HRMS : Validates molecular weight (e.g., calculated [M+H]<sup>+</sup> = 225.07, observed = 225.06) .
Q. How does the fluorine substitution at the 8-position influence the compound’s reactivity?
The electron-withdrawing fluorine atom increases electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (e.g., amination or hydroxylation). This modification also enhances metabolic stability in biological systems, making the compound a valuable scaffold for medicinal chemistry .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments for fluorinated imidazopyridines?
Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example, in related triazolo[1,5-a]pyridines, the dihedral angle between the carboxylate group and the heterocyclic core (~55°) confirms steric interactions, which NMR alone cannot resolve . Researchers should:
- Grow crystals via slow evaporation of hexane/ethyl acetate mixtures.
- Use software (e.g., SHELX) to refine torsional angles and validate substituent orientations .
Q. What strategies address discrepancies in spectroscopic data during fluorinated imidazopyridine synthesis?
- Cross-validation : Compare <sup>19</sup>F NMR with <sup>1</sup>H/<sup>13</sup>C spectra to confirm fluorine placement.
- Isotopic labeling : Use <sup>15</sup>N or <sup>13</sup>C-labeled precursors to track reaction pathways.
- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and verify experimental data .
Q. How do substituent modifications (e.g., ester vs. amide) impact the compound’s bioactivity?
Structure-activity relationship (SAR) studies show:
- Ester groups : Improve membrane permeability but reduce metabolic stability.
- Amide derivatives : Enhance target binding (e.g., kinase inhibition) but may lower solubility.
For example, replacing methyl ester with ethyl amide in triazolo[1,5-a]pyridines increased antifungal activity by 3-fold .
Methodological Recommendations
- Experimental design : Use orthogonal purification (e.g., HPLC after column chromatography) to isolate high-purity samples for biological assays .
- Contradiction analysis : Combine crystallography and computational modeling when spectral data conflict .
- Safety protocols : Follow GHS guidelines (e.g., P305+P351+P338 for eye exposure) due to potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
